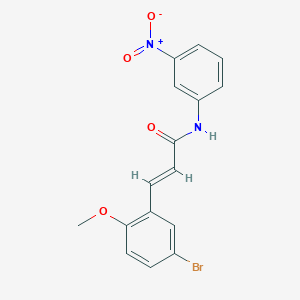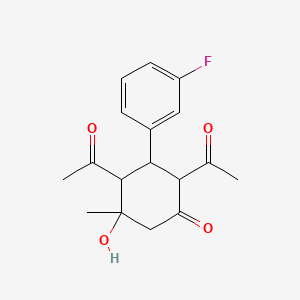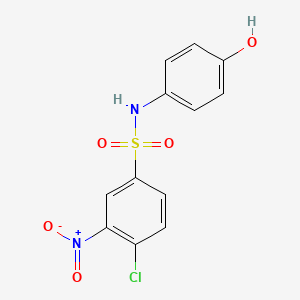
3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family, which is widely used in the synthesis of polymers, adhesives, and coatings. The unique chemical structure of 3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)acrylamide has made it a popular choice for scientific research, particularly in the fields of medicinal chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)acrylamide is not fully understood. However, it is believed to work by binding to the active site of target enzymes, thereby inhibiting their activity. This compound has been shown to exhibit selective inhibitory activity against specific enzymes, making it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and to reduce inflammation. It has also been shown to exhibit antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)acrylamide in lab experiments is its ability to selectively inhibit specific enzymes. This makes it a valuable tool for studying the function of these enzymes in various biological processes. However, one of the main limitations of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Direcciones Futuras
There are several potential future directions for the use of 3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)acrylamide in scientific research. One area of interest is the development of targeted therapies for various diseases, including cancer and inflammatory disorders. Another potential application is the use of this compound as a tool for studying the function of specific enzymes in various biological processes. Additionally, further studies are needed to explore the potential toxic effects of this compound and to develop safer handling and disposal procedures.
Métodos De Síntesis
The synthesis of 3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)acrylamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of 5-bromo-2-methoxyaniline and 3-nitrocinnamic acid in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
The unique chemical structure of 3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)acrylamide has made it a popular choice for scientific research, particularly in the fields of medicinal chemistry and biochemistry. This compound has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinases, proteases, and phosphodiesterases.
Propiedades
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4/c1-23-15-7-6-12(17)9-11(15)5-8-16(20)18-13-3-2-4-14(10-13)19(21)22/h2-10H,1H3,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPKOGOVCQJEGT-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5113525.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5113528.png)
![methyl 4-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5113529.png)
![N-cyclopropyl-N'-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5113536.png)


![7-(cyclohexylamino)-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5113559.png)
![3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5113567.png)


![2-tert-butyl-2-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B5113601.png)

![1-(3-chloro-4-hydroxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5113609.png)